L-Ascorbic Acid

説明

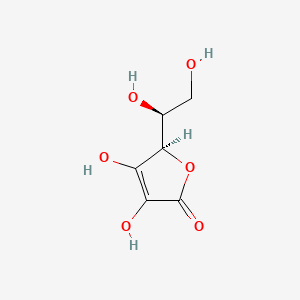

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWBSHSKHKDKBQ-JLAZNSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6, HC6H7O6 | |

| Record name | L-ASCORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19830 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ASCORBIC ACID, L-ASCORBIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | ASCORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0379 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ascorbic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ascorbic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

134-03-2 (monosodium salt) | |

| Record name | Ascorbic acid [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5020106, DTXSID50986567 | |

| Record name | L-Ascorbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-1-enofuranos-3-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

L-ascorbic acid is a white to very pale yellow crystalline powder with a pleasant sharp acidic taste. Almost odorless. (NTP, 1992), Dry Powder; Liquid, White to pale yellow, odourless crystalline powder, White solid; [Merck Index] White to yellow odorless solid; [ICSC] Powder; [Sigma-Aldrich MSDS], Solid, ODOURLESS WHITE-TO-SLIGHTLY-YELLOW CRYSTALS OR POWDER. | |

| Record name | L-ASCORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19830 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | L-Ascorbic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ASCORBIC ACID, L-ASCORBIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ascorbic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11991 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ascorbic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ASCORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0379 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Insoluble in ether, chloroform, benzene, petroleum ether, oils, fats, fat solvents, 1 g dissolves in about 3 ml of water., The solubility in g/mL is 0.33 in water, 0.033 in 95 wt% ethanol, 0.02 in absolute ethanol, 0.01 in glycerol USP, 0.05 in propylene glycol., Solubility in water: 80% at 100 °C, 40% at 45 °C, 400 mg/mL at 40 °C, Solubility in water, g/100ml: 33 | |

| Record name | L-ASCORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19830 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ascorbic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00126 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Ascorbic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ascorbic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ASCORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0379 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.65 (NTP, 1992) - Denser than water; will sink, 1.65 g/cu cm at 25 °C, 1.65 g/cm³ | |

| Record name | L-ASCORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19830 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | L-Ascorbic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ASCORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0379 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Oxalic acid < 0.2%, Heavy metals (as Pb): < 10 mg/kg | |

| Record name | L-Ascorbic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals (usually plates, sometimes needles, monoclinic system), White crystals (plates or needles), White to slightly yellow crystals or powder ... gradually darkens on exposure to light | |

CAS No. |

50-81-7, 6730-29-6, 53262-66-1 | |

| Record name | L-ASCORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19830 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | L-Ascorbic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ascorbic acid [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Semidehydroascorbic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006730296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ascorbic acid mixture with Vitamin B complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053262661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ascorbic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00126 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Ascorbic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Ascorbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-1-enofuranos-3-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50986567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ascorbic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASCORBIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ6CK8PD0R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Ascorbic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ascorbic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ASCORBIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0379 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

374 to 378 °F (decomposes) (NTP, 1992), Between 189 °C and 193 °C with decomposition, 190-192 °C (some decomposition), Melting point = 465.15 deg K, decomposes., 191 °C | |

| Record name | L-ASCORBIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19830 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ascorbic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00126 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ASCORBIC ACID, L-ASCORBIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | L-Ascorbic Acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/818 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ascorbic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000044 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enzymatic Cofactor Function of L Ascorbic Acid

Mechanisms of L-Ascorbic Acid as an Enzyme Cofactor

The primary role of this compound as an enzyme cofactor is intrinsically linked to its ability to donate electrons. oregonstate.edu This function is critical for enzymes that contain metal ions at their active sites, which must be maintained in a reduced state to remain catalytically active. oregonstate.edubrieflands.com

Electron Donation and Redox Potential in Enzyme Catalysis

This compound is a potent reducing agent, readily donating electrons to other molecules. oregonstate.edu This capacity is fundamental to its function in enzymatic reactions. The molecule can donate two electrons sequentially. nih.gov The loss of the first electron results in the formation of the relatively stable ascorbyl radical (semidehydroascorbic acid). nih.govresearchgate.net This ability to donate electrons allows this compound to reduce reactive oxygen species and other harmful free radicals, thereby protecting cellular components from oxidative damage. researchgate.net In the context of enzyme catalysis, this electron-donating property is harnessed to regenerate the active form of metalloenzymes. oregonstate.edubrieflands.com

The redox potential of this compound makes it an effective reducing agent in numerous enzymatic reactions. researchgate.net It can reduce metal ions, such as iron and copper, which are essential components of many enzymes. researchgate.netencyclopedia.pub This reduction is crucial for the catalytic cycle of these enzymes to proceed. lumenlearning.com

Role in Maintaining Enzyme-Bound Metals in Reduced Forms

Many enzymes, particularly mixed-function oxidases, rely on metal ions like iron (Fe) and copper (Cu) at their active sites. oregonstate.eduresearchgate.net These enzymes catalyze hydroxylation reactions that are vital for the synthesis of various biomolecules. oregonstate.edu During the catalytic cycle, the metal ion can become oxidized, rendering the enzyme inactive. lumenlearning.com For instance, in the case of iron-containing dioxygenases, the ferrous iron (Fe²⁺) at the active site can be oxidized to ferric iron (Fe³⁺). lumenlearning.com

This compound acts as a specific reductant to regenerate the active form of these enzymes by reducing the oxidized metal ion back to its active, reduced state. oregonstate.edubrieflands.comlumenlearning.com For example, it reduces Fe³⁺ back to Fe²⁺, allowing the enzyme to participate in another round of catalysis. lumenlearning.com This function is essential for the continuous activity of enzymes like prolyl and lysyl hydroxylases, which are critical for collagen synthesis. lumenlearning.comnih.govnews-medical.net Without this compound, these enzymes would be rapidly inactivated, leading to impaired collagen production. lumenlearning.com

This compound-Dependent Dioxygenases

A significant class of enzymes that depend on this compound are the 2-oxoglutarate-dependent dioxygenases (2-OGDDs). nih.govacs.org These enzymes are involved in a wide array of biological processes, including collagen synthesis, the hypoxic response, and the demethylation of DNA and histones. acs.orgcardiff.ac.uk They utilize molecular oxygen to hydroxylate their substrates, a reaction that is stimulated by this compound. acs.orgcardiff.ac.uk

Lysyl Hydroxylases

Criticality in Collagen Cross-link Formation

This compound is indispensable for the biosynthesis of collagen, the most abundant protein in mammals. jddtonline.info Its role is particularly critical for the function of lysyl hydroxylase, an enzyme essential for the formation of stable collagen cross-links. psu.edunih.gov Lysyl hydroxylase catalyzes the hydroxylation of lysine (B10760008) residues within procollagen (B1174764) chains to form hydroxylysine. lumenlearning.com This hydroxylation is a prerequisite for the subsequent glycosylation and the formation of covalent cross-links between collagen molecules. lumenlearning.com These cross-links are vital for the tensile strength and stability of collagen fibers, which provide structural integrity to connective tissues throughout the body. lumenlearning.com

In the absence of sufficient this compound, the activity of lysyl hydroxylase is impaired, leading to under-hydroxylation of lysine residues. lumenlearning.com This results in the production of weak, unstable collagen that is unable to form proper cross-links and is more susceptible to degradation. lumenlearning.com The consequence is a weakening of connective tissues, a hallmark of scurvy.

Stimulation of Lysyl Hydroxylase Activity

Beyond its role as a cofactor, this compound has been shown to directly stimulate the activity of lysyl hydroxylase. psu.edunih.gov Studies on cultured human skin fibroblasts have demonstrated that the addition of this compound to the culture medium leads to an increase in lysyl hydroxylase activity. lorealdermatologicalbeauty.com This stimulatory effect appears to be independent of its role in maintaining the iron cofactor in a reduced state. psu.edu The increased activity of lysyl hydroxylase in the presence of this compound contributes to enhanced collagen production and the formation of a stable connective tissue matrix. researchgate.net Interestingly, research has also indicated that this compound can inhibit the activity of prolyl hydroxylase in the same cell type, suggesting a differential regulation of these two important collagen-modifying enzymes. nih.govlorealdermatologicalbeauty.com Some studies have also suggested that this compound may inhibit the activity of lysyl oxidase, another enzyme involved in a later stage of collagen cross-linking. tandfonline.comnih.gov

Carnitine Biosynthesis Enzymes

This compound serves as a vital cofactor for two key enzymes in the carnitine biosynthesis pathway: ε-N-trimethyllysine hydroxylase and γ-butyrobetaine hydroxylase. nih.govmdpi.com Carnitine is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a critical process for energy production. mdpi.comliposhell.pl Both ε-N-trimethyllysine hydroxylase and γ-butyrobetaine hydroxylase are α-ketoglutarate-dependent dioxygenases that require iron and this compound to function optimally. nih.gov this compound maintains the iron in the active sites of these enzymes in its reduced ferrous (Fe²⁺) state. nutri-facts.org A deficiency in this compound can impair the activity of these enzymes, leading to a decrease in the rate of carnitine synthesis. nih.gov

Neuropeptide Amidation (Peptidylglycine alpha-amidating monooxygenase)

Many neuropeptides and peptide hormones require a C-terminal amide group for their full biological activity. nih.govnih.gov This amidation is catalyzed by the bifunctional enzyme peptidylglycine alpha-amidating monooxygenase (PAM). nih.govhmdb.ca The first step of this two-step reaction is catalyzed by the peptidyl-alpha-hydroxylating monooxygenase (PHM) domain of PAM, which is a copper- and this compound-dependent enzyme. nih.govuniprot.org PHM hydroxylates the alpha-carbon of the C-terminal glycine (B1666218) residue of a peptide substrate. uniprot.org this compound is essential for this reaction, acting as an electron donor to maintain the copper ions in the enzyme's active site in a reduced state. nih.gov The subsequent step is catalyzed by the peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain, which cleaves the modified glycine to produce the amidated peptide and glyoxylate. uniprot.org The availability of this compound can therefore be a rate-limiting factor in the biosynthesis of numerous active neuropeptides and hormones. nih.gov

Catecholamine Biosynthesis (Dopamine β-hydroxylase)

This compound is a critical cofactor for dopamine (B1211576) β-hydroxylase (DBH), a copper-containing monooxygenase enzyme that catalyzes the conversion of dopamine to norepinephrine (B1679862). wikipedia.orgmdpi.comwikipedia.org This reaction is a crucial step in the biosynthesis of catecholamines, a group of neurotransmitters that includes dopamine, norepinephrine, and epinephrine. mdpi.com The synthesis of these neurotransmitters is vital for proper brain function and mood regulation. patsnap.com

The catalytic activity of DBH requires molecular oxygen and this compound. wikipedia.orgwikipedia.org this compound acts as an electron donor, reducing the cupric ions (Cu²⁺) at the active site of the enzyme to cuprous ions (Cu⁺). sci-hub.se This reduction allows the enzyme to be in its active state to facilitate the hydroxylation of dopamine. sci-hub.se In this process, this compound is oxidized to dehydroascorbic acid. wikipedia.orgsci-hub.se The reaction can be summarized as follows:

Dopamine + O₂ + this compound → Norepinephrine + H₂O + Dehydroascorbic acid wikipedia.org

This enzymatic reaction is unique as it is the only one in the synthesis of small-molecule neurotransmitters that is membrane-bound, occurring inside synaptic vesicles. wikipedia.org DBH is expressed in noradrenergic neurons in both the central and peripheral nervous systems, as well as in the chromaffin cells of the adrenal medulla. wikipedia.org Research has shown that a deficiency in this compound can lead to decreased concentrations of norepinephrine. mdpi.com Beyond its direct role as a cofactor for DBH, this compound also indirectly supports catecholamine synthesis by recycling tetrahydrobiopterin, a necessary cofactor for tyrosine hydroxylase, the rate-limiting enzyme in this pathway. mdpi.comresearchgate.net

Table 1: Role of this compound in Catecholamine Biosynthesis

| Enzyme | Substrate(s) | Product(s) | Role of this compound |

| Dopamine β-hydroxylase (DBH) | Dopamine, O₂ | Norepinephrine, H₂O | Electron-donating cofactor, reduces Cu²⁺ to Cu⁺ at the enzyme's active site. |

Ten-Eleven Translocation (TET) Enzymes

This compound is a key cofactor for the Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, and TET3). mdpi.comnih.gov These enzymes are α-ketoglutarate-dependent dioxygenases that play a crucial role in epigenetic regulation by catalyzing the oxidation of 5-methylcytosine (B146107) (5mC), a primary epigenetic mark, to 5-hydroxymethylcytosinet (5hmC). mdpi.comnih.govfrontiersin.org This process is the initial and rate-limiting step in active DNA demethylation. mdpi.com

The TET enzymes require Fe(II) and α-ketoglutarate as cofactors for their catalytic activity. nih.govfrontiersin.org this compound enhances TET activity by reducing the ferric iron (Fe³⁺) back to its ferrous state (Fe²⁺) at the catalytic center of the enzyme, thus regenerating the active form of the enzyme. ijbs.comresearchgate.net This function is crucial for maintaining the catalytic efficiency of TET proteins. acs.org The availability of this compound can, therefore, significantly influence the levels of 5hmC in the genome and modulate epigenetic control of gene activity. nih.gov

Studies have shown that this compound treatment can increase TET activity, leading to DNA demethylation and the reactivation of tumor suppressor genes in certain cancer cells. nih.gov The TET-mediated demethylation is essential for various biological processes, including cellular differentiation, embryonic development, and immune cell function. mdpi.comfrontiersin.org For instance, this compound promotes the differentiation of germinal center B cells to plasma cells by enhancing the catalytic activity of TET2 and TET3. frontiersin.orgbiorxiv.org

Table 2: this compound and TET Enzyme Function

| Enzyme Family | Function | Mechanism of this compound Action |

| Ten-Eleven Translocation (TET) | Oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), initiating DNA demethylation. | Acts as a cofactor to enhance catalytic activity by reducing Fe³⁺ to Fe²⁺ in the enzyme's active site. |

Jumonji Histone Demethylases

This compound also serves as a cofactor for the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs). mdpi.comnih.gov This large family of enzymes are also Fe(II) and α-ketoglutarate-dependent dioxygenases that are responsible for removing methyl groups from histone proteins. nih.govtandfonline.com Histone methylation is another critical epigenetic modification that influences chromatin structure and gene expression.

Similar to its role with TET enzymes, this compound is thought to promote the activity of JmjC histone demethylases by regenerating the catalytically active Fe²⁺ in the enzyme's active site. actanaturae.ru The JmjC domain is the catalytic core that carries out the demethylation of histones. nih.gov By acting as a cofactor, this compound facilitates the removal of various histone methyl marks, thereby playing a significant role in epigenetic regulation. nih.govtandfonline.com

The function of these histone demethylases is vital for a range of cellular processes, including somatic cell reprogramming and immune responses. nih.govresearchgate.net For example, this compound has been shown to induce the demethylation of H3K36me2/3 through the action of KDM2A/B, which are members of the JmjC family, thereby enhancing the efficiency of induced pluripotency. researchgate.net The modulation of histone demethylation by this compound highlights its importance in the intricate network of epigenetic control. nih.govactanaturae.ru

Table 3: this compound and Jumonji Histone Demethylase Function

| Enzyme Family | Function | Mechanism of this compound Action |

| Jumonji C (JmjC) domain-containing histone demethylases (JHDMs) | Removal of methyl groups from histone proteins, regulating gene expression. | Functions as a cofactor, likely by maintaining the iron in the enzyme's active site in its reduced Fe²⁺ state. |

L Ascorbic Acid S Role in Redox Homeostasis and Oxidative Stress

Antioxidant Mechanisms

L-ascorbic acid's antioxidant capabilities are multifaceted, involving both direct interaction with reactive species and the regeneration of other key antioxidants. oregonstate.edunih.gov These mechanisms are fundamental to protecting essential biological molecules like proteins, lipids, carbohydrates, and nucleic acids from oxidative damage. oregonstate.edu

Direct Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

This compound is a primary non-enzymatic antioxidant in plasma and tissues, effectively neutralizing a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS). oregonstate.edubrieflands.compatsnap.com These harmful species are generated during normal metabolic processes, by immune cells, and through exposure to environmental toxins. oregonstate.edu The antioxidant activity of this compound stems from its ability to readily donate electrons, thereby neutralizing these reactive molecules. oregonstate.edupatsnap.com It is particularly effective against species such as the hydroxyl radical, superoxide (B77818) radical, and hydrogen peroxide. frontiersin.orgresearchgate.net

A key antioxidant mechanism of this compound is its ability to donate a hydrogen atom to lipid radicals. brieflands.com This action is critical in halting the chain reactions of lipid peroxidation, a process that can cause significant damage to cell membranes. frontiersin.org By providing a hydrogen atom, this compound effectively neutralizes the lipid radical, preventing further propagation of oxidative damage.

This compound is an efficient quencher of singlet oxygen, a highly reactive form of oxygen. brieflands.comnih.gov It can deactivate singlet oxygen through a chemical quenching mechanism, which involves the oxidation of ascorbate (B8700270). nih.govbmrat.orgmdpi.com The rate constant for the quenching of singlet oxygen by this compound has been measured, demonstrating its effectiveness in neutralizing this damaging species. researchgate.netkarger.com

This table presents the quenching rates of this compound on singlet oxygen at different pH levels, as determined by measuring the degradation of ascorbic acid in the presence of a photosensitizer under light storage. researchgate.net

The antioxidant mechanisms of this compound also include the removal of molecular oxygen. brieflands.com While the direct reaction with ground-state molecular oxygen (autoxidation) is slow in the absence of catalysts, this compound can react with oxygen, particularly in the presence of metal ions, to reduce its potential for generating harmful reactive species. nih.govtandfonline.com The degradation of this compound is significantly influenced by oxygen concentration, especially at elevated temperatures. nih.gov

When this compound donates a hydrogen atom or an electron to a free radical, it becomes the ascorbyl radical (also known as monodehydroascorbate). karger.comwikipedia.orgresearchgate.net This radical is relatively stable and less reactive than the radicals it neutralizes. wikipedia.orgresearchgate.net A key characteristic of the ascorbyl radical is that it preferentially reacts with other radicals rather than non-radical compounds, which helps to terminate free radical chain reactions. researchgate.net The ascorbyl radical can be reduced back to ascorbate by various cellular mechanisms or can disproportionate to form ascorbate and dehydroascorbic acid. encyclopedia.pubahajournals.org

Regeneration of Other Antioxidants (e.g., α-tocopherol)

This table shows the rapid rate at which this compound can donate a hydrogen atom to a tocopheroxyl radical, effectively regenerating α-tocopherol. brieflands.commdpi.com

Modulation of Intracellular Antioxidant Systems

This compound enhances the cellular antioxidant capacity not only by direct action but also by influencing the activity and levels of crucial antioxidant enzymes and molecules.

This compound has been shown to stimulate the activity of key antioxidant enzymes that are fundamental to cellular defense against oxidative damage. nih.govnih.gov These enzymes work in a coordinated fashion to neutralize harmful ROS.

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). e-cep.org While some studies show no conclusive effect of this compound on SOD activity under normal physiological conditions, its influence becomes significant under conditions of oxidative stress. nih.gov For instance, in lymphocytes exposed to hydrogen peroxide, this compound supplementation led to increased baseline SOD activity. nih.gov Similarly, in the skin of mice exposed to gamma radiation, this compound pretreatment helped to prevent the radiation-induced decline in SOD activity. researchgate.net

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, thus preventing the formation of the highly reactive hydroxyl radical. e-cep.org Research indicates that this compound can positively influence catalase activity. umk.pl In lymphocytes, supplementation with this compound resulted in elevated baseline catalase activity. nih.gov

Glutathione (B108866) Peroxidase (GPx): This enzyme catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides by utilizing reduced glutathione (GSH), thereby protecting cell membranes from lipid peroxidation. viamedica.ple-cep.org Studies have demonstrated that this compound supplementation can lead to a significant increase in the activity of glutathione peroxidase. researchgate.nettandfonline.com

| Enzyme | Function | Effect of this compound |

| Superoxide Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide and oxygen. e-cep.org | Can increase activity, particularly under oxidative stress. nih.govnih.govresearchgate.net |

| Catalase (CAT) | Decomposes hydrogen peroxide to water and oxygen. e-cep.org | Can increase activity. nih.govumk.pl |

| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides. viamedica.ple-cep.org | Can increase activity. researchgate.nettandfonline.com |

Reduced glutathione (GSH) is a critical non-enzymatic antioxidant that plays a central role in cellular defense against oxidative stress. frontiersin.org this compound is intricately linked to the maintenance of GSH levels. The regeneration of this compound from its oxidized form, dehydroascorbic acid (DHA), can be mediated by GSH-dependent enzymes. mdpi.com

Research has shown that this compound supplementation can protect against the depletion of GSH levels induced by stressors like alcohol. tandfonline.com In a study on alcohol-induced hepatotoxicity in guinea pigs, this compound supplementation resulted in a faster restoration of GSH content compared to alcohol abstention alone. tandfonline.com Furthermore, increasing this compound levels in plants through genetic modification has been shown to lead to a corresponding increase in GSH levels, suggesting a coordinated regulation of these two vital antioxidants. pnas.org This interplay is crucial, as GSH is required for the activity of glutathione peroxidase and for the detoxification of xenobiotics. mdpi.comoup.com

Regulation of ROS-Generating Enzymes (e.g., NADPH Oxidases, Xanthine (B1682287) Oxidase)

In addition to bolstering antioxidant defenses, this compound can also regulate the activity of enzymes that are major sources of cellular ROS.

NADPH Oxidases (NOXs): This family of enzymes generates superoxide by transferring electrons from NADPH to molecular oxygen and are key players in various physiological and pathological processes. smw.ch Excessive NOX activity can lead to oxidative stress. umk.pl this compound has been shown to down-regulate excessive NOX activity, helping to restore cellular redox homeostasis. umk.plencyclopedia.pub For example, this compound can inhibit the expression of the p47phox subunit of NADPH oxidase in microvascular endothelial cells. encyclopedia.pub

Xanthine Oxidase (XO): This enzyme catalyzes the oxidation of hypoxanthine (B114508) and xanthine, producing uric acid and generating ROS such as superoxide and hydrogen peroxide in the process. nih.gov Supplementation with this compound has been found to offer significant protection against the hyperactivity of xanthine oxidase. umk.plencyclopedia.pub

Pro-oxidant Effects of this compound

Despite its well-established role as an antioxidant, this compound can exhibit pro-oxidant properties under certain conditions. This paradoxical behavior is a critical aspect of its biological activity.

Context-Dependent Pro-oxidant Activity in the Presence of Transition Metals

The pro-oxidant activity of this compound is most notably observed in the presence of free transition metal ions, particularly iron (Fe) and copper (Cu). nih.govtandfonline.com In this context, this compound acts as a reducing agent, converting ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) and cupric copper (Cu²⁺) to cuprous copper (Cu¹⁺). nih.govscispace.com

This reduction of transition metals can then catalyze the formation of highly reactive oxygen species. The reduced iron (Fe²⁺) can react with hydrogen peroxide (H₂O₂) in the Fenton reaction to generate the highly damaging hydroxyl radical (•OH). nih.gov This pro-oxidant effect is dependent on several factors, including the redox state of the cellular environment, the availability of free transition metals, and the local concentration of this compound itself. researchgate.net

| Metal Ion | Reduced Form | Consequence of Reduction by this compound |

| Iron (Fe³⁺) | Ferrous (Fe²⁺) | Catalyzes the Fenton reaction, producing hydroxyl radicals. nih.gov |

| Copper (Cu²⁺) | Cuprous (Cu¹⁺) | Can lead to the formation of reactive oxygen species. hogrefe.com |

Induction of Apoptotic Cell Death at High Concentrations

At high, millimolar concentrations, this compound has been shown to selectively induce apoptotic cell death in various cancer cell lines, while leaving normal cells relatively unharmed. nih.govplos.org This cytotoxic effect is largely attributed to its pro-oxidant activity.

In the presence of transition metals, high concentrations of this compound can lead to the generation of hydrogen peroxide (H₂O₂). nih.govplos.org Cancer cells often have lower levels of antioxidant enzymes like catalase compared to normal cells, making them more susceptible to the damaging effects of H₂O₂ accumulation. ajol.info This buildup of H₂O₂ can induce oxidative stress, leading to DNA damage and ultimately triggering apoptosis. ajol.info

Interplay with Cellular Signaling Pathways in Oxidative Stress Response

This compound, a pivotal antioxidant, exerts its influence on cellular signaling pathways to orchestrate responses to oxidative stress. Its modulation of these pathways is a key mechanism through which it contributes to the maintenance of redox homeostasis.

NF-κB/TNF-α Pathway Modulation

This compound has been shown to modulate the Nuclear Factor-kappa B (NF-κB) and Tumor Necrosis Factor-alpha (TNF-α) signaling pathway, a critical regulator of inflammation and immune responses. researchgate.net Under normal physiological conditions, NF-κB is kept in an inactive state in the cytoplasm through its association with an inhibitor protein. nih.gov Upon cellular stress, such as exposure to reactive oxygen species (ROS), this inhibitor is phosphorylated, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. Once in the nucleus, NF-κB initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α. nih.gov

This compound's antioxidant properties play a significant role in its modulation of this pathway. By reducing ROS levels, this compound can diminish a primary trigger for NF-κB activation. researchgate.net Research has demonstrated that this compound can suppress the activation of NF-κB induced by TNF-α. researchgate.net This inhibitory effect has been observed in various cell types and is associated with a decrease in the phosphorylation of the NF-κB inhibitor. researchgate.net For instance, in intestinal epithelial Caco-2 cells, treatment with an NF-κB inhibitor prevented the inhibitory effects of TNF-α on ascorbic acid uptake, highlighting the interplay between them. physiology.org

Furthermore, studies have indicated that this compound can influence the expression of pro-inflammatory cytokines. In mouse splenocytes, this compound has been found to downregulate the expression of TNF-α, along with other pro-inflammatory cytokines like IL-6 and IL-12, while upregulating anti-inflammatory cytokines. nih.gov Similarly, in brain tissue, this compound has been shown to significantly reduce TNF-α levels. nih.gov However, the effect of ascorbate on TNF-α levels can be context-dependent, as observed in the endometrial tissue of rats under high oxidative stress where it did not decrease TNF-α. nih.gov

The modulation of the NF-κB/TNF-α pathway by this compound is a crucial aspect of its anti-inflammatory and antioxidant functions. nih.gov By interfering with this signaling cascade, this compound helps to mitigate the inflammatory response that is often exacerbated by oxidative stress.

Nrf2, Ref-1, and AP-1 Activation

Beyond the NF-κB pathway, this compound also interacts with other critical transcription factors to bolster the cellular antioxidant defense system. These include Nuclear factor erythroid 2-related factor 2 (Nrf2), Redox effector factor-1 (Ref-1), and Activator protein-1 (AP-1). nih.govnih.gov

Nrf2 Activation:

Nrf2 is a key regulator of the antioxidant response element (ARE), which drives the expression of a wide array of antioxidant and detoxification enzymes. researchgate.net Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative or electrophilic stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the ARE and initiates the transcription of protective genes. researchgate.net

This compound has been shown to promote the activity of Nrf2. nih.govnih.gov In hepatocytes, for example, this compound at concentrations of 1–10 µM can activate Nrf2, leading to the expression of antioxidant enzymes and a subsequent reduction in lipid hydroperoxides. nih.govresearchgate.net This activation of the Nrf2-ARE pathway is a significant mechanism by which this compound enhances the cell's intrinsic antioxidant capacity. researchgate.net However, it's noteworthy that very high concentrations of this compound (1 mM) have been suggested to potentially disrupt the Keap1/Nrf2/ARE pathway activation. nih.govresearchgate.net

Ref-1 and AP-1 Activation:

Ref-1 and AP-1 are also important transcription factors involved in the cellular response to stress. nih.gov Ref-1, a redox-sensitive protein, plays a role in the reduction and activation of other transcription factors, including AP-1. nih.gov AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including stress and growth factors.

The influence of this compound on Ref-1 and AP-1 appears to be more complex. Some studies suggest that only the oxidized form of ascorbate indirectly affects Ref-1 activity. nih.gov In the case of AP-1, this compound has been observed to have a silencing effect in certain cell types. For instance, in epidermal keratinocytes exposed to UV radiation, this compound supplementation led to reduced levels of the active component of AP-1, c-Jun. nih.gov A similar silencing of AP-1 activity by ascorbate was also noted in respiratory epithelial cells, resulting in lower levels of pro-inflammatory chemokines. nih.gov

The collective modulation of Nrf2, Ref-1, and AP-1 by this compound underscores its multifaceted role in orchestrating the cellular defense against oxidative stress. nih.gov By influencing these key transcription factors, this compound not only directly neutralizes ROS but also enhances the cell's own machinery for combating oxidative damage.

Data Tables

Table 1: Effects of this compound on NF-κB/TNF-α Pathway Components

| Cell/Tissue Type | This compound Concentration | Observed Effect on NF-κB/TNF-α Pathway | Reference |

| Mouse Splenocytes | Not specified | Downregulated expression of TNF-α, IL-6, and IL-12 | nih.gov |

| Brain Tissue | 500 mg/day | Significantly reduced IL-6 and TNF-α levels | nih.gov |

| Rat Endometrial Tissue | Not specified | Did not decrease TNF-α under high oxidative stress | nih.gov |

| Intestinal Caco-2 cells | Not specified | NF-κB inhibitor blocked TNF-α's effect on ascorbate uptake | physiology.org |

Table 2: Effects of this compound on Nrf2, Ref-1, and AP-1

| Transcription Factor | Cell/Tissue Type | This compound Concentration | Observed Effect | Reference |

| Nrf2 | Hepatocytes | 1–10 µM | Activated Nrf2, leading to increased antioxidant enzyme expression | nih.govresearchgate.net |

| Nrf2 | Not specified | 1 mM | Potentially disturbed Keap1/Nrf2/ARE pathway activation | nih.govresearchgate.net |

| Ref-1 | Not specified | 1 µM (oxidized form) | Indirectly affected Ref-1 activity | nih.gov |

| AP-1 | Epidermal Keratinocytes | Not specified | Reduced levels of active c-Jun | nih.gov |

| AP-1 | Respiratory Epithelial Cells | 200 µM | Silenced AP-1 activity, reducing pro-inflammatory chemokines | nih.gov |

Biosynthesis, Degradation, and Metabolic Regulation of L Ascorbic Acid

Biosynthesis Pathways

Plants synthesize L-ascorbic acid through several pathways, with the L-galactose pathway being the most prominent. mdpi.comoup.com Alternative routes include the D-galacturonate, L-gulose, and myo-inositol pathways. mdpi.comoup.com

L-Galactose Pathway (Smirnoff-Wheeler pathway) in Plants

The primary and most well-understood route for this compound biosynthesis in plants is the L-galactose pathway, also known as the Smirnoff-Wheeler pathway. mdpi.commba.ac.uk This pathway begins with D-glucose-6-phosphate and proceeds through a series of enzymatic reactions to produce this compound. mdpi.com

Several key enzymes and their corresponding genes are crucial for the L-galactose pathway. frontiersin.orgmdpi.com These enzymes catalyze the sequential conversion of intermediates, ultimately leading to the synthesis of this compound. frontiersin.orgmdpi.com The major enzymes in this pathway are GDP-D-mannose pyrophosphorylase (GMP), GDP-L-galactose phosphorylase (GGP), and L-galactono-1,4-lactone dehydrogenase (GLDH). frontiersin.orgmdpi.commdpi.com

The biosynthesis of this compound in plants is influenced by various environmental cues, with light and temperature being significant factors. researchgate.net Light, in particular, stimulates the production of this compound. researchgate.netfrontiersin.org This response is linked to the increased need for antioxidants to counteract the reactive oxygen species generated during photosynthesis. frontiersin.org The expression of key biosynthetic genes, such as GGP and GLDH, is induced by high light conditions. frontiersin.org Conversely, darkness leads to a reduction in this compound levels, partly due to the degradation of the GMP enzyme. frontiersin.org

The final step in the L-galactose pathway, the oxidation of L-galactono-1,4-lactone to this compound, is catalyzed by L-galactono-1,4-lactone dehydrogenase (GLDH). frontiersin.org This enzyme is located on the inner mitochondrial membrane and is directly linked to the mitochondrial electron transport chain. mdpi.comnih.gov GLDH donates electrons to cytochrome c, positioning this biosynthetic step between complexes III and IV of the respiratory chain. frontiersin.orgnih.gov This connection highlights a direct interplay between this compound synthesis and mitochondrial respiration. uantwerpen.be

Inability of Humans and Other Mammals to Synthesize this compound (Due to GULO gene mutation)

Unlike most plants and many animals, humans, other primates, guinea pigs, and some bat species are unable to synthesize their own this compound. taylorandfrancis.comnih.govmdpi.comquora.com This inability is due to a series of mutations in the gene encoding L-gulono-γ-lactone oxidase (GULO). taylorandfrancis.comnih.govgeneticeducation.co.in This enzyme catalyzes the final step in the animal biosynthesis pathway, the conversion of L-gulono-γ-lactone to this compound. geneticeducation.co.inontosight.ai The human GULO gene, located on chromosome 8, has become a non-functional pseudogene over the course of evolution, necessitating the intake of this compound through diet. nih.govgeneticeducation.co.in

Table of Compounds

This compound Recycling Pathways

This compound (AsA), a vital antioxidant, is regenerated through recycling pathways that are crucial for maintaining its cellular pool and redox state, especially under conditions that elevate reactive oxygen species (ROS) production. nih.govcapes.gov.br Once oxidized, AsA can be regenerated from its oxidized forms, monodehydroascorbate (MDHA) and dehydroascorbate (DHA). nih.govresearchgate.net

Conversion of Dehydroascorbate to this compound

The oxidation of this compound yields the short-lived monodehydroascorbate (MDHA) radical. nih.govoup.com MDHA can be directly reduced back to ascorbate (B8700270) or can undergo non-enzymatic disproportionation, where two MDHA molecules react to form one molecule of ascorbate and one molecule of dehydroascorbate (DHA). nih.govresearchgate.netmdpi.com

DHA, the two-electron oxidized form of ascorbate, can then be recycled back to this compound. researchgate.netbiorxiv.org This reduction is a critical step, as DHA will otherwise undergo irreversible hydrolysis to form 2,3-diketogulonic acid, resulting in a loss of the ascorbate pool. researchgate.netoup.comresearchgate.net The regeneration of ascorbate from DHA is primarily an enzymatic process. researchgate.net

Enzymes Involved in Recycling (e.g., Monodehydroascorbate Reductase, Dehydroascorbate Reductase)

Two key enzymes are responsible for the recycling of this compound: monodehydroascorbate reductase (MDHAR) and dehydroascorbate reductase (DHAR). nih.govresearchgate.net These enzymes are central to the ascorbate-glutathione cycle, which plays a significant role in cellular antioxidant defense. mdpi.comoup.com

Monodehydroascorbate Reductase (MDHAR): This enzyme catalyzes the reduction of the monodehydroascorbate (MDHA) radical back to this compound. nih.govresearchgate.net MDHAR utilizes NAD(P)H as an electron donor for this reaction. researchgate.netoup.com The direct reduction of MDHA by MDHAR is an efficient way to regenerate ascorbate before it can disproportionate into DHA. oup.commdpi.com

Dehydroascorbate Reductase (DHAR): This enzyme facilitates the reduction of dehydroascorbate (DHA) to this compound. nih.govresearchgate.netbiorxiv.org DHAR uses glutathione (B108866) (GSH) as the reducing agent, which is in turn oxidized to glutathione disulfide (GSSG). researchgate.netoup.com The oxidized glutathione is then regenerated by glutathione reductase (GR) using NADPH as a reductant. researchgate.netresearchgate.net The action of DHAR is vital to prevent the irreversible degradation of DHA. nih.govoup.com

Table 1: Key Enzymes in this compound Recycling

| Enzyme | Abbreviation | Substrate | Product | Reductant |

| Monodehydroascorbate Reductase | MDHAR | Monodehydroascorbate (MDHA) | This compound (AsA) | NAD(P)H |

| Dehydroascorbate Reductase | DHAR | Dehydroascorbate (DHA) | This compound (AsA) | Glutathione (GSH) |

Degradation Pathways of this compound

The degradation of this compound is an irreversible process that leads to the formation of various breakdown products. oup.com This catabolism is distinct from the reversible oxidation to MDHA and DHA. oup.com The stability of this compound is influenced by factors such as temperature, light, and pH. researchgate.net

This compound can be reversibly oxidized to dehydroascorbic acid (DHA), which is unstable and can be irreversibly hydrolyzed to 2,3-diketogulonic acid (DKG). researchgate.netmdpi.com DKG can then be further metabolized into a range of other products. mdpi.com

Two primary degradation pathways have been identified based on the cleavage of the carbon skeleton of ascorbate:

Cleavage between carbons 2 and 3: This pathway results in the formation of oxalate (B1200264) (a C2 compound) and L-threonate (a C4 compound). oup.com

Cleavage between carbons 4 and 5: This route leads to the production of tartrate (a C4 compound) and glycolaldehyde (B1209225) (a C2 compound). oup.com

The degradation of this compound can also occur through both aerobic (oxygen-dependent) and anaerobic (oxygen-independent) pathways, both of which can generate carbon dioxide as a byproduct. google.com High temperatures can accelerate the degradation process, leading to the formation of compounds like furfural (B47365) and 2-furoic acid. researchgate.net

Table 2: Major Degradation Products of this compound

| Precursor | Degradation Product |

| This compound / Dehydroascorbic Acid | 2,3-Diketogulonic Acid |

| This compound | Oxalate |

| This compound | L-Threonate |

| This compound | Tartrate |

| This compound | Glycolaldehyde |

Cellular Transport and Homeostasis of L Ascorbic Acid

Uptake Mechanisms

Sodium-Dependent Vitamin C Transporters (SVCT1 and SVCT2)

The primary mechanism for the uptake of the reduced form of vitamin C, L-ascorbic acid, is through the action of two sodium-dependent vitamin C co-transporters, SVCT1 and SVCT2. nih.govresearchgate.net These transporters are members of the solute carrier family 23 (SLC23). frontiersin.org SVCT1 and SVCT2 are surface glycoproteins encoded by two different genes, SLC23A1 and SLC23A2 respectively, and share approximately 65% of their amino acid sequence. scilit.commdpi.com Despite their structural similarities, they exhibit distinct tissue distributions and functional characteristics that point to different physiological roles. scilit.comnih.govresearchgate.net

SVCT1 and SVCT2 are responsible for the active transport of this compound into cells, a process that allows for the accumulation of the vitamin to concentrations significantly higher than those in the extracellular fluid. frontiersin.orgmdpi.commdpi.com This transport is an energy-dependent process that moves this compound against its concentration gradient. ontosight.ai The energy required for this "uphill" transport is derived from the electrochemical gradient of sodium ions (Na+), which is maintained by the Na+/K+-ATPase pump. frontiersin.orgmdpi.com

The stoichiometry of this co-transport process has been determined to be two sodium ions for every one molecule of this compound transported into the cell. frontiersin.orgmdpi.comtandfonline.comphysiology.org This 2:1 ratio of Na+ to ascorbate (B8700270) demonstrates the secondary active transport mechanism that drives the high level of vitamin C accumulation in cells. mdpi.com The transport process is also sensitive to temperature and pH, with an optimal pH of approximately 7.5. frontiersin.orgtandfonline.com Furthermore, the activity of SVCT2 has been shown to be dependent on the presence of calcium (Ca2+) and magnesium (Mg2+) ions. frontiersin.org

SVCT1 and SVCT2 exhibit distinct patterns of tissue expression and different affinities for this compound, which reflects their specialized roles in vitamin C homeostasis. scilit.comnih.govresearchgate.net SVCT1 is predominantly found in epithelial tissues, where it is responsible for the bulk transport and whole-body homeostasis of vitamin C. researchgate.netmdpi.comoup.comoup.com In contrast, SVCT2 is more widely distributed and is crucial for protecting metabolically active cells from oxidative stress by ensuring they have an adequate supply of ascorbate. scilit.comnih.govresearchgate.net

SVCT1 is characterized as a low-affinity, high-capacity transporter. mdpi.commdpi.com Its expression is largely confined to the epithelial cells of the intestine, where it mediates the absorption of dietary vitamin C, and the kidneys, where it is responsible for the reabsorption of ascorbate from the glomerular filtrate. frontiersin.orgresearchgate.netmdpi.commdpi.com It is also found in the liver. researchgate.net The lower affinity of SVCT1 is well-suited for handling the higher concentrations of ascorbate found in the diet and the kidney tubules. frontiersin.org

SVCT2 , on the other hand, is a high-affinity, low-capacity transporter. frontiersin.orgmdpi.com It is expressed in a wide variety of tissues, including the brain, eyes, placenta, and neuroendocrine, exocrine, and endothelial tissues. researchgate.netplos.org This high-affinity transporter enables cells in these tissues to take up ascorbate from the low micromolar concentrations typically found in the blood and accumulate it to millimolar levels internally. frontiersin.orgmdpi.com This is particularly critical in the brain, where high concentrations of ascorbate are essential for neuronal function and protection. frontiersin.orgmdpi.com

Table 1: Comparison of SVCT1 and SVCT2 Characteristics

| Feature | SVCT1 (SLC23A1) | SVCT2 (SLC23A2) |

|---|---|---|

| Primary Function | Whole-body homeostasis, intestinal absorption, renal reabsorption scilit.comnih.govresearchgate.net | Protection of metabolically active cells, tissue-specific uptake scilit.comnih.govresearchgate.net |

| Affinity for this compound | Low affinity mdpi.commdpi.com | High affinity frontiersin.orgmdpi.com |

| Transport Capacity | High capacity mdpi.commdpi.com | Low capacity frontiersin.orgmdpi.com |

| K_m_ Value | 65–237 µM frontiersin.orgmdpi.comthomashealthblog.com | 8–69 µM frontiersin.orgmdpi.comthomashealthblog.com |

| V_max_ Value | ~15 pmol/min/cell mdpi.com | ~1 pmol/min/cell mdpi.com |

| Primary Tissue Distribution | Epithelial tissues: intestine, kidney, liver researchgate.netmdpi.comoup.com | Most tissues: brain, eye, placenta, lung, specialized cells researchgate.netplos.org |

The expression and activity of SVCT1 and SVCT2 are subject to regulation at multiple levels, including transcriptional, translational, and post-translational modifications, ensuring a fine-tuned control of vitamin C uptake. scilit.comfrontiersin.orgthomashealthblog.com

Transcriptional Regulation: The transcription of the SLC23A1 and SLC23A2 genes can be influenced by various factors. For instance, studies have shown that the expression of SVCT1 and SVCT2 mRNA can be upregulated in response to vitamin C deficiency in certain tissues, representing an adaptive response to increase vitamin C uptake. mdpi.com The transcription factors Hepatocyte Nuclear Factor 1 alpha (HNF1α) and Specificity Protein 1 (Sp1) are known to regulate the promoter activity of SLC23A1 (SVCT1) and SLC23A2 (SVCT2), respectively. mdpi.com Hormones and other signaling molecules also play a role; for example, glucocorticoids have been shown to increase SVCT2 mRNA levels in osteoblastic cells. thomashealthblog.com In contrast, high concentrations of ascorbate have been observed to downregulate SVCT1 expression in human colon carcinoma cells. frontiersin.org

Post-translational Modification: Both SVCT1 and SVCT2 proteins have potential sites for post-translational modifications such as glycosylation and phosphorylation, which can regulate their activity. frontiersin.orgmdpi.comtandfonline.com Phosphorylation by protein kinase C (PKC) has different effects on the two transporters. In the case of SVCT1, PKC activation leads to a decrease in its translocation from the cytoplasm to the cell membrane. mdpi.com For SVCT2, phosphorylation by PKC is thought to induce a conformational change in the transporter. mdpi.com Additionally, SVCT1 has a potential phosphorylation site for protein kinase A (PKA). tandfonline.com The translocation of SVCT transporters from intracellular compartments to the cell membrane is another important regulatory mechanism that can rapidly increase ascorbate uptake without altering gene expression. frontiersin.org

A naturally occurring short isoform of SVCT2, resulting from alternative splicing, has been identified and is unable to transport ascorbate. frontiersin.org This isoform can negatively regulate the function of the full-length SVCT2 and can also partially inhibit SVCT1, likely through the formation of hetero-oligomers. frontiersin.org

Efflux Mechanisms of this compound from Cells

The regulation of intracellular this compound concentration is not only dependent on uptake and recycling but also on its release, or efflux, from the cell. researchgate.netnih.gov Cellular efflux of ascorbate is a crucial component of its homeostasis and is implicated in various physiological functions. nih.govcornell.edu Several distinct mechanisms have been identified that mediate the transport of ascorbate from the intracellular environment to the extracellular space. researchgate.netnih.govfrontiersin.org These pathways include transport through various anion channels, gap-junction hemichannels, vesicular exocytosis, and membrane exchange systems. termedia.plcapes.gov.br

Volume-Sensitive Anion Channels (VSOAC)

Volume-sensitive anion channels (VSOACs), also known as volume-regulated anion channels (VRACs), are a key pathway for ascorbate efflux, particularly in response to osmotic stress. medsci.orgresearchgate.net These channels are activated when a cell swells due to an increase in intracellular water. medsci.orgfrontiersin.org The resulting channel opening allows for the passage of chloride and organic osmolytes, including ascorbate, out of the cell. medsci.orgresearchgate.net This efflux helps to restore normal cell volume, a process termed regulatory volume decrease. researchgate.net In the central nervous system, VSOACs in astrocytes have been shown to mediate the release of ascorbate in response to cell swelling. medsci.org The LRRC8 family of proteins are essential components of these channels. researchgate.netuniprot.org

Ca²⁺-Dependent Anion Channels

The release of this compound from cells can also be mediated by anion channels that are activated by an increase in intracellular calcium (Ca²⁺) concentration. researchgate.netnih.govtermedia.pl Research on coronary artery endothelial cells has demonstrated that agonists like ATP, which elevate intracellular Ca²⁺, can potentiate the release of ascorbate. nih.gov This Ca²⁺-mediated efflux was found to be dependent on the presence of extracellular chloride and was inhibited by blockers of anion channels, suggesting that a Ca²⁺-dependent anion channel is responsible for the transport. nih.govoup.com

Gap-Junction Hemichannels

Gap junctions are intercellular channels formed by proteins called connexins, which allow direct communication between adjacent cells. nih.govoup.com A gap junction is composed of two hemichannels, or connexons, one from each cell. nih.gov Under certain physiological or pathological conditions, these hemichannels can exist in an un-docked state on the cell surface and function as a conduit between the cytoplasm and the extracellular environment. oup.comvaincrealzheimer.org The opening of connexin hemichannels, such as those formed by Connexin 26, Connexin 32, and Connexin 43, has been shown to permit the release of small molecules, including ATP, glutathione (B108866), and this compound. oup.comtandfonline.comresearchgate.net

Exocytosis of Secretory Vesicles